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Compound of Interest

Compound Name: GSK319347A

Cat. No.: B1672380 Get Quote

GSK319347A: A Comparative Guide to Kinase
Selectivity
GSK319347A is recognized as a potent dual inhibitor of TANK-binding kinase 1 (TBK1) and

IκB kinase ε (IKKε), two key regulators of the interferon signaling pathway.[1][2] Understanding

its selectivity profile against a broader range of kinases is crucial for researchers and drug

development professionals to assess its potential for on-target efficacy and off-target effects.

This guide provides a comparative analysis of GSK319347A's performance against other

kinases, supported by experimental data and detailed methodologies.

Kinase Inhibition Profile of GSK319347A
The selectivity of GSK319347A has been characterized against several kinases. The following

table summarizes the half-maximal inhibitory concentration (IC50) values, providing a

quantitative measure of its potency.
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Kinase Target IC50 (nM)

TBK1 93

IKKε 469

IKK2 790

IKKα >100-fold less potent than IKKε

IKKβ >100-fold less potent than IKKε

CDK2 Excellent selectivity noted

AurB Excellent selectivity noted

Data sourced from multiple vendors and publications.[1][2][3]

As the data indicates, GSK319347A is most potent against TBK1, followed by IKKε and IKK2.

[1][2] It exhibits significant selectivity over other IKK isoforms, such as IKKα and IKKβ, with

over 100-fold greater potency for IKKε. Furthermore, it has demonstrated excellent selectivity

against the cell-cycle kinases CDK2 and Aurora B (AurB).[1][3]

Experimental Protocol for Kinase Selectivity
Profiling
To determine the kinase selectivity of a compound like GSK319347A, a common method is a

biochemical kinase assay. The following protocol outlines a representative procedure using a

luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures the amount

of ADP produced during the kinase reaction.

Objective: To determine the IC50 values of GSK319347A against a panel of kinases.

Materials:

GSK319347A compound

Recombinant human kinases
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Kinase-specific substrates and cofactors

ATP (Adenosine triphosphate)

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ADP-Glo™ Kinase Assay Kit (or equivalent)

384-well assay plates

Plate reader capable of measuring luminescence

Procedure:

Compound Preparation: Prepare a serial dilution of GSK319347A in DMSO. Typically, a 10-

point, 3-fold dilution series is created, starting from a high concentration (e.g., 10 µM).

Kinase Reaction:

Add 2 µL of the appropriate kinase working stock to each well of a 384-well plate.

Add 1 µL of the diluted GSK319347A or vehicle (DMSO) to the respective wells.

Incubate for 10-15 minutes at room temperature to allow for compound binding to the

kinase.

Initiate the kinase reaction by adding 2 µL of the ATP/Substrate working stock.

Incubate the reaction mixture for 60 minutes at room temperature.

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a

luciferase-driven reaction that produces light.
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Incubate for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

The luminescent signal is proportional to the amount of ADP produced, which reflects the

kinase activity.

Calculate the percent inhibition for each concentration of GSK319347A relative to the

vehicle control.

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to a four-parameter dose-response curve to determine the IC50 value.
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Kinase Selectivity Profiling Workflow
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Signaling Pathway Context
GSK319347A's primary targets, TBK1 and IKKε, are non-canonical IκB kinases that play a

crucial role in the innate immune response, particularly in the activation of the transcription

factor IRF3 and the subsequent production of type I interferons. They are also involved in the

activation of the NF-κB pathway. The diagram below illustrates a simplified view of this

signaling pathway and the points of inhibition by GSK319347A.
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Simplified Innate Immune Signaling Pathway
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Conclusion
GSK319347A is a potent inhibitor of TBK1 and IKKε with a defined selectivity profile. While it

demonstrates some activity against IKK2, it is highly selective against other kinases such as

IKKα, IKKβ, CDK2, and AurB. This selectivity is a critical attribute, as off-target kinase inhibition

can lead to unintended cellular effects.[4][5] The provided experimental workflow offers a

standardized approach for researchers to conduct their own kinase selectivity profiling and

validate these findings. Understanding the position of TBK1 and IKKε in signaling pathways

further contextualizes the functional consequences of inhibition by GSK319347A. Researchers

should consider this selectivity profile when designing experiments and interpreting results to

ensure that the observed biological effects are attributable to the intended targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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